Higher Computed Lipophilicity (LogP) of CAS 85423-06-9 vs. Positional Isomer CAS 85423-05-8
The target compound exhibits a higher computed LogP value (3.84) compared to its positional isomer, 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline (CAS 85423-05-8), which has a LogP of 3.71, as determined by a proprietary algorithm [1]. This quantifiable difference in hydrophobicity is a critical parameter for predicting differential solubility in organic solvents, chromatographic behavior, and potentially the processability of resulting polymers.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.84 |
| Comparator Or Baseline | 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline (CAS 85423-05-8): LogP = 3.71 |
| Quantified Difference | ΔLogP = +0.13 (higher lipophilicity for target) |
| Conditions | Computed by proprietary SIELC algorithm. Values may deviate from experimental data. |
Why This Matters
This higher LogP directly informs selection for applications requiring enhanced solubility in non-polar media or specific retention times in reverse-phase HPLC purification, preventing costly re-optimization when substituting analogs.
- [1] SIELC Technologies. (2018). Data sheets for CAS 85423-06-9 and CAS 85423-05-8. View Source
